Nvp-bhs345 -

Nvp-bhs345

Catalog Number: EVT-1535368
CAS Number:
Molecular Formula: C25H20N6O
Molecular Weight: 420.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-BHS345 is a dual inhibitor of TORC1 and TORC2.
Overview

NVP-BHS345 is a synthetic compound identified as an inhibitor of the Target of Rapamycin Complex 2 (TORC2) and its homolog TORC1. This compound is particularly notable for its role in regulating cellular processes such as actin polarization and endocytosis, which are critical for various cellular functions. NVP-BHS345 has been extensively studied in yeast models, where it has demonstrated specific inhibition of TORC2 activity, providing insights into its biological mechanisms and potential applications in research.

Source

NVP-BHS345 was developed by researchers at Novartis and is classified as an imidazoquinoline derivative. It has been utilized in various studies to explore the functional roles of TORC2 in cellular signaling pathways and its implications in diseases related to cell growth and metabolism.

Classification

NVP-BHS345 is classified as an ATP-competitive inhibitor that selectively targets the kinase activities of both TORC1 and TORC2. Its specificity for these complexes makes it a valuable tool for dissecting the roles of mTOR signaling in cellular processes.

Synthesis Analysis

Methods

The synthesis of NVP-BHS345 involves multiple steps typical for the production of imidazoquinoline derivatives. While specific synthetic routes may vary, a general approach includes:

  1. Formation of the Imidazoquinoline Core: This is typically achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: The introduction of substituents that enhance the compound's inhibitory properties against TOR kinases.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of NVP-BHS345.

Molecular Structure Analysis

Structure

NVP-BHS345 features a complex molecular structure characterized by an imidazoquinoline core with various substituents that contribute to its biological activity. The precise arrangement of atoms within this structure allows it to effectively bind to the ATP site of TOR kinases.

Data

The molecular formula for NVP-BHS345 is typically represented as C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 272.31 g/mol. Detailed structural analysis can be performed using X-ray crystallography or computational modeling to visualize its interactions with target proteins.

Chemical Reactions Analysis

Reactions

NVP-BHS345 primarily engages in competitive inhibition with ATP at the active sites of TORC1 and TORC2. This interaction prevents substrate phosphorylation, effectively halting downstream signaling pathways involved in cell growth and metabolism.

Technical Details

Kinetic studies reveal that NVP-BHS345 exhibits varying inhibitory potency against different TOR complexes, with IC50 values indicating its effectiveness in cellular assays. For example, studies have shown IC50 values ranging from 5 µM for TORC2 inhibition, highlighting its utility in experimental settings focused on mTOR signaling.

Mechanism of Action

Process

The mechanism by which NVP-BHS345 exerts its effects involves direct competition with ATP for binding to the kinase domains of TORC1 and TORC2. Upon binding, it stabilizes a conformation that prevents phosphorylation events essential for actin polarization and endocytosis.

Data

Experimental data indicate that inhibition by NVP-BHS345 leads to rapid changes in cellular morphology associated with actin dynamics, observable within minutes after treatment. This rapid action underscores its potential as a tool for studying dynamic cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

Chemical Properties

Relevant data from studies indicate that NVP-BHS345 maintains activity across various pH levels, making it versatile for different experimental setups.

Applications

NVP-BHS345 has significant applications in scientific research:

  • Cell Biology: Used to study the roles of mTOR signaling pathways in cell growth, metabolism, and cytoskeletal dynamics.
  • Cancer Research: Investigated for potential therapeutic applications due to its ability to modulate pathways involved in tumor growth and resistance.
  • Genetics: Employed in yeast models to explore genetic interactions associated with mTOR complexes, providing insights into genome stability mechanisms.
Introduction to NVP-BHS345

Discovery and Classification of NVP-BHS345 as a TORC1/2 Dual Inhibitor

NVP-BHS345 belongs to the chemical class of imidazoquinoline derivatives, designed to competitively bind the ATP-binding cleft of both TORC1 and TORC2 kinases. Its discovery emerged from systematic efforts to overcome the therapeutic limitations of rapamycin analogues (rapalogs), which inhibit only TORC1 and trigger PI3K-Akt reactivation through loss of TORC2-mediated negative feedback [4]. Structural optimization focused on achieving balanced inhibition across mTOR complexes while maintaining selectivity against unrelated kinases.

Biochemically, NVP-BHS345 demonstrates nanomolar potency against TORC1 (IC50 = 12 nM) and TORC2 (IC50 = 20 nM), effectively suppressing phosphorylation of downstream effectors:

  • S6K1 Thr389 (TORC1 substrate)
  • Akt Ser473 (TORC2 substrate)
  • 4EBP1 Thr37/46 (cap-dependent translation regulator) [4]

Table 1: Comparative Inhibition Profiles of mTOR-Targeting Compounds

CompoundTORC1 IC50TORC2 IC50PI3K Inhibition
Rapamycin0.1 nM*>10 µMNo
NVP-BEZ235 (Benchmark)4 nM10 nMYes (Class I)
NVP-BHS34512 nM20 nMMinimal

Note: Rapamycin allosterically inhibits TORC1 but not TORC2 catalytic activity [2]

Structural and Functional Significance in mTOR Signaling Research

NVP-BHS345’s molecular architecture enables simultaneous disruption of TORC1-mediated anabolic processes and TORC2-dependent cell survival signaling. Key structural features include:

  • A morpholino-triazine hinge binder that occupies the ATP-binding pocket of both mTOR complexes
  • Hydrophobic substituents enhancing selectivity over PI3K isoforms
  • Solute carrier affinity promoting intracellular accumulation [4]

Functionally, this compound illuminates critical mTOR pathway dynamics:

  • Hypoxia-Inducible Factor (HIF) Regulation: In renal cell carcinoma models, NVP-BHS345 suppresses HIF-2α translation (a TORC2-dependent process) by >80%, contrasting with rapamycin’s minimal effect [4].
  • Cap-dependent translation control: Dual inhibition reduces eIF4E phosphorylation and dissociates 4EBP1-eIF4E complexes more completely than TORC1-selective agents, attenuating oncoprotein synthesis (Cyclin D1, c-Myc) [4] .
  • Metabolic reprogramming: By concurrently blocking TORC1-driven glycolysis and TORC2-mediated glutaminolysis, NVP-BHS345 induces metabolic crisis in tumor cells, as evidenced by ATP depletion and reduced PPP flux [2].

Table 2: Key Preclinical Research Findings with NVP-BHS345

Biological ProcessObserved EffectDownstream Impact
Protein synthesis90% reduction in S6K1 phosphorylation↓Ribosomal biogenesis & mRNA translation
Cell cycle progression70% decrease in Cyclin D1 expressionG1-phase arrest in xenografts
HIF signaling85% suppression of HIF-2α protein levels↓VEGF, ↓GLUT1 transcription
Apoptotic regulation5-fold increase in nuclear p27 localizationCaspase-9 activation

Historical Context and Development by Novartis

NVP-BHS345 emerged from Novartis’ strategic focus on dual kinase inhibitors, building upon their pioneering work with NVP-BEZ235. This research trajectory leveraged Novartis’ legacy in mTOR pharmacology, which began with the clinical development of everolimus (RAD001) – a rapalog derivative [3]. The "NVP" designation reflects Novartis’ global drug development pipeline, with compounds originating from their laboratories in Basel, Switzerland, where the company maintains deep expertise in kinase biochemistry [3] [4].

The compound’s development timeline aligns with key milestones in mTOR research:

  • 2006-2009: Landmark studies define TORC2’s role in Akt activation and metabolic reprogramming
  • 2010: First-generation dual inhibitor NVP-BEZ235 demonstrates superior efficacy versus rapalogs in RCC models [4]
  • 2012-2015: Structural refinements yield NVP-BHS345 with optimized mTOR isoform selectivity
  • Post-2015: Deployment as a research tool in >30 published studies investigating TORC2-specific functions

Novartis’ investment in this chemical series underscores the pharmaceutical industry’s shift toward vertical pathway inhibition – simultaneously targeting multiple nodes in oncogenic signaling cascades to delay resistance [4]. While not advanced to clinical trials, NVP-BHS345 remains a prototypical tool compound for validating TORC2 as a therapeutic target.

Properties

Product Name

Nvp-bhs345

IUPAC Name

2-Methyl-2-(4-(3-methyl-2-oxo-8-(pyrimidin-5-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile

Molecular Formula

C25H20N6O

Molecular Weight

420.48

InChI

InChI=1S/C25H20N6O/c1-25(2,14-26)18-5-7-19(8-6-18)31-23-20-10-16(17-11-27-15-28-12-17)4-9-21(20)29-13-22(23)30(3)24(31)32/h4-13,15H,1-3H3

InChI Key

WFCPNAZSGVZANE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(N(C2=C3C=NC4=CC=C(C5=CN=CN=C5)C=C24)C(N3C)=O)C=C1)(C)C#N

Solubility

Soluble in DMSO

Synonyms

NVPBHS345; NVP BHS345; NVPBHS 345; NVP-BHS345

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.